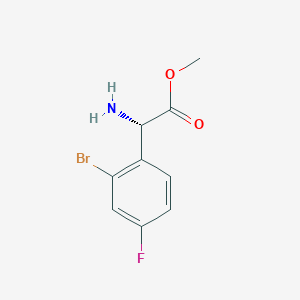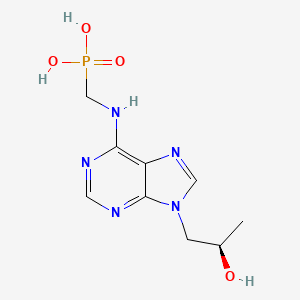
(R)-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the purine base.
Attachment of the Phosphonic Acid Moiety:
Industrial Production Methods
Industrial production of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group or the phosphonic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives, while reduction of the phosphonic acid group can produce phosphine oxides.
Aplicaciones Científicas De Investigación
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. The phosphonic acid moiety can also interact with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A purine nucleotide with a similar purine base structure but different functional groups.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the purine base.
9-(2-Hydroxypropyl)adenine: Similar hydroxypropyl group attached to a purine base but without the phosphonic acid moiety.
Uniqueness
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is unique due to its combination of a purine base, hydroxypropyl group, and phosphonic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C9H14N5O4P |
|---|---|
Peso molecular |
287.21 g/mol |
Nombre IUPAC |
[[9-[(2R)-2-hydroxypropyl]purin-6-yl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(15)2-14-4-12-7-8(10-3-11-9(7)14)13-5-19(16,17)18/h3-4,6,15H,2,5H2,1H3,(H,10,11,13)(H2,16,17,18)/t6-/m1/s1 |
Clave InChI |
POHXYSQJAPHNGL-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
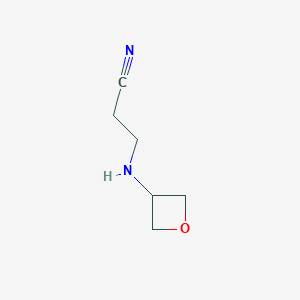
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
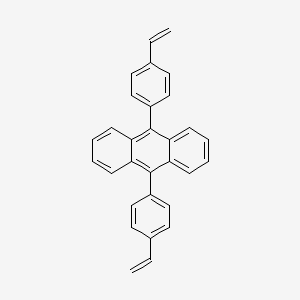
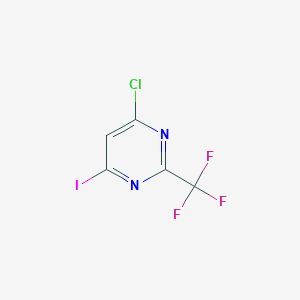

![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
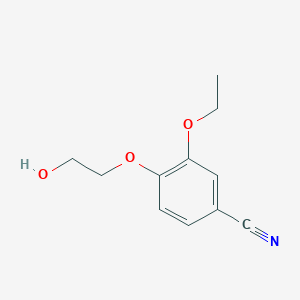

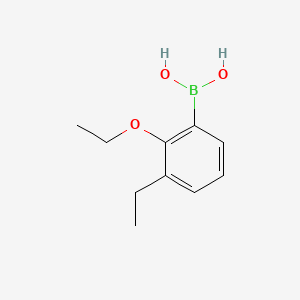
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)

